Ethyl 2-(2-methoxy-2-oxoethyl)-6-oxopiperidine-1-carboxylate
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Overview
Description
Ethyl 2-(2-methoxy-2-oxoethyl)-6-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl ester and a methoxy-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-methoxy-2-oxoethyl)-6-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and methoxyacetic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester linkage. The reaction mixture is usually heated to promote the esterification process, followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methoxy-2-oxoethyl)-6-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other substituents, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-(2-methoxy-2-oxoethyl)-6-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-methoxy-2-oxoethyl)-6-oxopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction processes.
Comparison with Similar Compounds
Ethyl 2-(2-methoxy-2-oxoethyl)-6-oxopiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Piperidine-1-carboxylate: Lacks the methoxy-oxoethyl group, resulting in different chemical and biological properties.
6-Oxopiperidine-1-carboxylate: Similar structure but without the ethyl ester group, affecting its reactivity and applications.
Methoxy-oxoethyl piperidine: Contains the methoxy-oxoethyl group but differs in the ester linkage, leading to variations in its behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C11H17NO5 |
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Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl 2-(2-methoxy-2-oxoethyl)-6-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C11H17NO5/c1-3-17-11(15)12-8(7-10(14)16-2)5-4-6-9(12)13/h8H,3-7H2,1-2H3 |
InChI Key |
PBVQTKUBWYSWPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(CCCC1=O)CC(=O)OC |
Origin of Product |
United States |
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